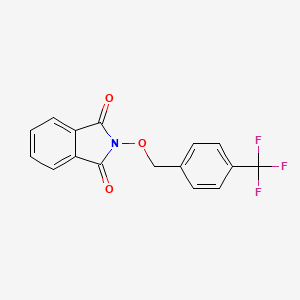

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Description

Historical Development of Phthalimide Chemistry

The isoindoline-1,3-dione framework traces its origins to phthalimide, first synthesized in the mid-19th century via the reaction of phthalic anhydride with ammonia. Early applications focused on its role as a precursor to anthranilic acid, a key intermediate in dye and saccharin production. The discovery of the Gabriel synthesis in 1887 marked a turning point, as phthalimide became a cornerstone for primary amine preparation through alkylation and subsequent hydrolysis. For example, potassium phthalimide’s reactivity with alkyl halides enabled the modular assembly of amines, a strategy later refined by Ing and Manske in 1926 using hydrazine for milder cleavage. These advancements underscored phthalimide’s versatility, paving the way for derivatives like thalidomide and apremilast, which feature modified isoindoline-1,3-dione cores.

Significance of Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl groups are prized in medicinal chemistry for their ability to enhance metabolic stability, bioavailability, and target affinity. Their strong electron-withdrawing nature modulates π-electron systems, influencing binding interactions with enzymes and receptors. For instance, trifluoromethylated heterocycles exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs, as seen in antiviral and anticancer agents. The incorporation of a trifluoromethyl group into the benzyl moiety of isoindoline-1,3-dione derivatives, such as 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, introduces steric bulk and lipophilicity, which can optimize drug-receptor interactions. This strategic functionalization aligns with trends in fluorine chemistry, where ≈30% of FDA-approved drugs now contain fluorine atoms.

Emergence of Benzyloxy-Functionalized Isoindoline Derivatives

Benzyloxy groups serve as versatile linkers in organic synthesis, enabling regioselective modifications and stabilizing intermediates during cycloadditions. The hexadehydro-Diels–Alder (HDDA) reaction, for example, facilitates the construction of fused isoindole-1,3-diones from tetraynes and imidazoles, as demonstrated in the synthesis of 4-phenyl-5-(phenylethynyl)-7,8-dihydrocyclopenta[e]isoindole-1,3(2H,6H)-dione derivatives. In the case of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, the benzyloxy group bridges the trifluoromethylphenyl and isoindoline-dione moieties, enhancing solubility and enabling further derivatization. Comparative studies of analogs, such as 2-(benzyloxy)isoindoline-1,3-dione (CAS 16653-19-3), highlight the critical role of substituent electronics in modulating reactivity and biological activity.

Properties

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPRPDFZIQXXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of phthalic anhydride with 4-(trifluoromethyl)benzylamine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to facilitate the formation of the isoindole-1,3-dione core .

Industrial Production Methods

In an industrial setting, the production of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Isoindoline derivatives.

Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This allows the compound to effectively modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Structural Analogs of Isoindoline-1,3-dione Derivatives

Key Findings from Comparative Studies

Trifluoromethyl vs. Halogen Substituents: The trifluoromethyl group in compound 1 (2-(4-CF₃-phenyl)isoindoline-1,3-dione) showed superior antioxidant and neuroprotective activity compared to bromo- or methyl-substituted analogs (e.g., compound 2) due to its strong electron-withdrawing nature and lipophilicity .

The dichloro-substituted analog (8) may exhibit enhanced selectivity due to increased steric bulk, albeit with moderate yields .

Urea and Triazole Modifications :

- Urea-containing derivatives with trifluoromethyl groups (e.g., compounds 5a–5e in ) showed significantly lower IC₅₀ values (<200 µM) compared to controls (Con1–Con3), highlighting the critical role of the trifluoromethyl group in enhancing antitumor activity .

Synthetic Feasibility: The synthesis of benzyloxy-substituted analogs typically involves nucleophilic substitution or Mitsunobu reactions, as seen in and . Yields for such reactions range from 26–37%, with electron-deficient aryl groups (e.g., CF₃) requiring optimized conditions .

Structural Insights from Crystallography and Spectroscopy

- Crystal Structures : Synchrotron studies () on analogs like 2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione revealed planar isoindoline-dione cores and stabilized conformations via hydrogen bonding, which may apply to the target compound .

- Spectroscopic Data : IR and NMR spectra () for related derivatives confirm the presence of isoindoline-dione carbonyl stretches (~1700–1785 cm⁻¹) and aryl proton resonances (δ 7.2–8.2 ppm in ¹H NMR), consistent across analogs .

Biological Activity

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

The synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves several steps, including the reaction of appropriate precursors under controlled conditions. A notable synthesis route yields the compound with a yield of approximately 68% after a reaction time of 16 hours, utilizing various solvents and reagents.

Antiviral Properties

Research indicates that compounds similar to 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione exhibit antiviral activity. For instance, heterocycles containing similar structures have shown efficacy against viruses such as Hepatitis C Virus (HCV), with IC50 values in the low micromolar range (e.g., 0.26 μM for some derivatives) . This suggests that the isoindoline framework may contribute to the inhibition of viral replication.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit various cancer cell lines. For example, similar isoindoline derivatives have been reported to exhibit IC50 values as low as 4.363 μM against human colon cancer cells (HCT116), indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms through which 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in viral replication or cancer cell proliferation.

- Interaction with Cellular Pathways : It potentially modulates signaling pathways related to cell survival and apoptosis.

Case Studies

- Antiviral Activity Against HCV : A study on derivatives showed that modifications at specific positions significantly enhanced antiviral activity against HCV NS5B RNA polymerase, highlighting the importance of structural optimization in drug design .

- Cancer Cell Line Testing : In a comparative study, several isoindoline derivatives were tested against various cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity and selectivity towards tumor cells .

Data Summary

The following table summarizes key biological activities and IC50 values for related compounds:

Q & A

Q. What are the standard synthetic routes for 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A classical approach involves reacting isoindoline-1,3-dione derivatives with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the benzyloxy group . Optimization includes controlling reaction time (12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 molar excess of alkylating agent). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at ~δ 7.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.1) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and dihedral angles (e.g., 5–15° between isoindoline and benzyl rings). Halogen interactions (C–F···π) may influence packing .

Advanced Research Questions

Q. How does the trifluoromethyl group influence intermolecular interactions and crystal packing?

The electron-withdrawing trifluoromethyl group enhances π-π stacking (interplanar distances ~3.5 Å) and promotes C–F···H–C interactions (2.8–3.2 Å), altering packing motifs compared to non-fluorinated analogs. Computational modeling (e.g., Mercury CSD) and Hirshfeld surface analysis quantify these effects .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Metabolic Stability : Assess liver microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzyloxy group) .

- Biomarker Analysis : Use companion biomarkers (e.g., BCL-2 or NF-κB levels) to correlate target engagement with efficacy in hematological cancer models .

- Formulation Optimization : Solid dispersion or salt forms (e.g., hydrochloride) improve bioavailability .

Q. How can computational methods guide derivative design for enhanced bioactivity?

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with α-glucosidase inhibition (IC₅₀ values) .

- Docking Studies : Simulate binding to targets (e.g., FKBP12 or BET proteins) to prioritize derivatives with stronger hydrogen bonds (<2.0 Å) or hydrophobic contacts .

Methodological Challenges

Q. How are polymorphic forms characterized, and which techniques differentiate them?

Q. What experimental designs validate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Systematic substitution (e.g., replacing trifluoromethyl with Cl/Br) tests steric/electronic effects .

- Biological Assays : Dose-response curves (IC₅₀, EC₅₀) in cell lines (e.g., lymphoma Raji cells) quantify potency differences .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.